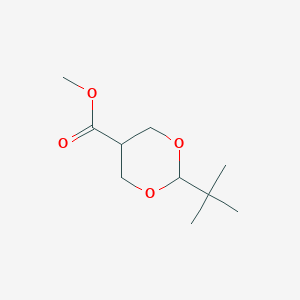

Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate (MBDC) is an organic compound with a wide range of applications in the scientific and industrial fields. It is an important intermediate in the synthesis of a variety of compounds, and is used in the manufacture of pharmaceuticals, agrochemicals, and other products. MBDC is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. In addition, it has been used in the laboratory for a variety of biological and biochemical applications.

科学的研究の応用

New Synthesis Methods

A study by Yavari, Hosseini-Tabatabaei, and Habibi (2003) reported a novel synthesis approach for alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and dialkyl 2-(1-tert-butylcarbamoyl-1-methyl-ethyl)-malonates, achieved through the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and alcohols, showing promising yields (Yavari, Hosseini-Tabatabaei, & Habibi, 2003).

Oxidation Improvements

An improvement in the oxidation process of active methyl groups in N-heteroaromatic compounds was identified by Goto, Tagawa, Yamashita, and Higuchi (2003). They found that using selenium dioxide with tert-butyl hydroperoxide in dioxane enhanced the conversion to aldehyde or carboxylic acid, offering a more mild and selective approach compared to traditional methods (Goto, Tagawa, Yamashita, & Higuchi, 2003).

Unique Molecular Structures

Lee, Takanashi, Ichinohe, and Sekiguchi (2003) discovered a unique molecular structure through the reaction of tetrakis[di-tert-butyl(methyl)silyl]disilagermirenes with GeCl2.dioxane, resulting in the formation of a compound that represents the first cyclotetrametallene containing two different heavier group 14 elements and the first digermene incorporated in a four-membered ring (Lee, Takanashi, Ichinohe, & Sekiguchi, 2003).

Analytical Chemistry Applications

Simultaneous Determination of VOCs

Nakamura and Daishima (2005) developed a method for the simultaneous determination of various volatile organic compounds (VOCs), methyl-tert-butyl ether, 1,4-dioxane, and others in water, using headspace solid phase microextraction-gas chromatography–mass spectrometry. This method is significant for environmental monitoring and analysis (Nakamura & Daishima, 2005).

Material Science and Engineering

Hydroboration Applications

Kanth and Brown (2001) explored the synthesis of new chloroborane-Lewis base adducts for hydroboration, identifying dioxane-monochloroborane as a superior reagent for the selective hydroboration of terminal alkenes, highlighting its application in material synthesis and organic chemistry (Kanth & Brown, 2001).

特性

IUPAC Name |

methyl 2-tert-butyl-1,3-dioxane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-10(2,3)9-13-5-7(6-14-9)8(11)12-4/h7,9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXVSYWISVFIBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1OCC(CO1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546418 |

Source

|

| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-17-9 |

Source

|

| Record name | Methyl 2-tert-butyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)